molecular formula C16H12F2N2O2S B10947904 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide

Cat. No.: B10947904
M. Wt: 334.3 g/mol
InChI Key: JTRUOKFCENZEJP-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring, a cyano group, and a difluoromethoxy-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopenta[b]thiophene ring, introduction of the cyano group, and subsequent coupling with the difluoromethoxy-substituted benzamide.

    Formation of Cyclopenta[b]thiophene Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions, often using catalysts such as palladium or copper.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Coupling with Difluoromethoxy-Substituted Benzamide: The final step involves coupling the intermediate with difluoromethoxy-substituted benzamide using coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium cyanide, potassium cyanide, EDCI, DCC, triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H12F2N2O2S

Molecular Weight

334.3 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C16H12F2N2O2S/c17-16(18)22-10-6-4-9(5-7-10)14(21)20-15-12(8-19)11-2-1-3-13(11)23-15/h4-7,16H,1-3H2,(H,20,21)

InChI Key

JTRUOKFCENZEJP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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